N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the acetamide moiety, and a 3-methylpiperidin-1-yl group attached to the carbon atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be achieved through a multi-step process:
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Step 1: Synthesis of 4-chloroaniline
Reaction: 4-chloronitrobenzene is reduced to 4-chloroaniline.
Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature, atmospheric pressure.
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Step 2: Synthesis of 4-chlorophenylacetyl chloride
Reaction: 4-chloroaniline is reacted with acetyl chloride to form 4-chlorophenylacetyl chloride.
Reagents: Acetyl chloride (CH₃COCl), pyridine.
Conditions: Ice bath, anhydrous conditions.
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Step 3: Synthesis of 3-methylpiperidine
Reaction: 3-methylpiperidine is synthesized from 3-methylpyridine through hydrogenation.
Reagents: Hydrogen gas (H₂), nickel (Ni) catalyst.
Conditions: Elevated temperature and pressure.
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Step 4: Formation of this compound
Reaction: 4-chlorophenylacetyl chloride is reacted with 3-methylpiperidine to form this compound.
Reagents: 4-chlorophenylacetyl chloride, 3-methylpiperidine.
Conditions: Room temperature, anhydrous conditions.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reaction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo oxidation to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.
Reagents: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Conditions: Elevated temperature.
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Reduction:
Reaction: Reduction of the amide group to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Reagents: Lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, room temperature.
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Substitution:
Reaction: Halogen substitution on the phenyl ring to form N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.
Reagents: Bromine (Br₂), iron (Fe) catalyst.
Conditions: Room temperature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions, room temperature.
Substitution: Bromine (Br₂), iron (Fe) catalyst, room temperature.
Major Products Formed
Oxidation: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.
Reduction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Substitution: N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications:
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Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and activation.
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Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- Binds to specific receptors in the central nervous system.
- Interacts with enzymes involved in neurotransmitter synthesis and degradation.
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Pathways Involved:
- Modulates the release and uptake of neurotransmitters such as dopamine and serotonin.
- Influences signal transduction pathways related to neuronal function and plasticity.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
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N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine:
- Similar structure but with an ethylamine group instead of an acetamide group.
- Different pharmacological properties and applications.
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N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide:
- Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
- Different reactivity and stability under various conditions.
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N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)propionamide:
- Similar structure but with a propionamide group instead of an acetamide group.
- Different chemical and physical properties.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields of science and industry Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXBZBWKHQTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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